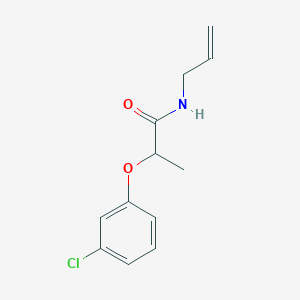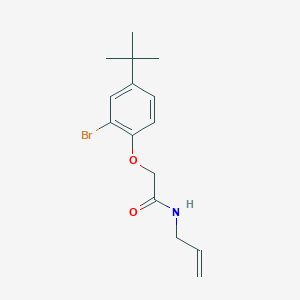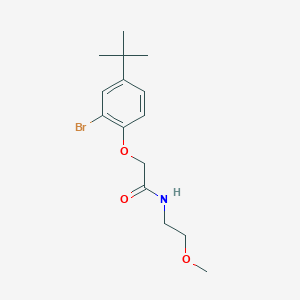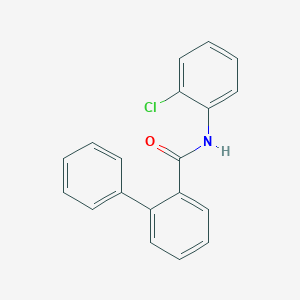
N-allyl-2-(3-chlorophenoxy)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-allyl-2-(3-chlorophenoxy)propanamide, also known as allylchlorophenylpropamide (ACPA), is a synthetic compound that has gained significant attention in recent years due to its potential applications in scientific research. ACPA is a potent and selective agonist of the cannabinoid receptor type 1 (CB1) and has been used in various studies to investigate the role of the endocannabinoid system in different physiological processes.
Mécanisme D'action
ACPA acts as a selective agonist of the CB1 receptor, which is a G protein-coupled receptor that is primarily expressed in the central nervous system. Activation of the CB1 receptor by ACPA leads to the inhibition of adenylyl cyclase activity and the activation of mitogen-activated protein kinase (MAPK) signaling pathways.
Biochemical and Physiological Effects:
ACPA has been shown to have several biochemical and physiological effects, including the modulation of pain perception, appetite regulation, and memory consolidation. ACPA has also been shown to have a neuroprotective effect in various models of neurodegenerative diseases, including Parkinson's disease and Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using ACPA in lab experiments is its high selectivity for the CB1 receptor, which allows for more precise investigation of the role of the endocannabinoid system in different physiological processes. However, one of the limitations of using ACPA is its relatively short half-life, which can make it difficult to maintain a consistent level of receptor activation over time.
Orientations Futures
There are several potential future directions for research involving ACPA. One area of interest is the investigation of the role of the endocannabinoid system in the regulation of inflammation and immune function. ACPA has also been shown to have potential applications in the treatment of various psychiatric disorders, including anxiety and depression. Further research is needed to fully understand the potential therapeutic applications of ACPA in these areas.
Méthodes De Synthèse
The synthesis of ACPA involves the reaction of 3-chlorophenol with allyl bromide in the presence of potassium carbonate to yield 3-chlorophenylallyl ether. This intermediate is then reacted with 2-bromo-2-methylpropanoic acid in the presence of triethylamine to yield ACPA.
Applications De Recherche Scientifique
ACPA has been used extensively in scientific research to investigate the role of the endocannabinoid system in various physiological processes. The endocannabinoid system is a complex signaling system that plays a crucial role in regulating several physiological processes, including pain, appetite, mood, and memory.
Propriétés
Formule moléculaire |
C12H14ClNO2 |
|---|---|
Poids moléculaire |
239.7 g/mol |
Nom IUPAC |
2-(3-chlorophenoxy)-N-prop-2-enylpropanamide |
InChI |
InChI=1S/C12H14ClNO2/c1-3-7-14-12(15)9(2)16-11-6-4-5-10(13)8-11/h3-6,8-9H,1,7H2,2H3,(H,14,15) |
Clé InChI |
NZCBCKBNFBWUII-UHFFFAOYSA-N |
SMILES |
CC(C(=O)NCC=C)OC1=CC(=CC=C1)Cl |
SMILES canonique |
CC(C(=O)NCC=C)OC1=CC(=CC=C1)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N-(4-fluorobenzyl)-2-{methyl[(4-methylphenyl)sulfonyl]amino}acetamide](/img/structure/B296228.png)
![2-({N-methyl-N-[(4-methylphenyl)sulfonyl]glycyl}amino)benzamide](/img/structure/B296229.png)
![N,4-dimethyl-N-{[3-(4-pyridinyl)-1,2,4-oxadiazol-5-yl]methyl}benzenesulfonamide](/img/structure/B296230.png)
![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N,4-dimethylbenzenesulfonamide](/img/structure/B296231.png)

![2-[4-methyl(methylsulfonyl)anilino]-N-[2-(phenylsulfanyl)phenyl]acetamide](/img/structure/B296239.png)
![2-[(4-methylphenyl)thio]-N-[2-(4-morpholinylcarbonyl)phenyl]acetamide](/img/structure/B296242.png)
![N-[4-(1-azepanylsulfonyl)phenyl]-2-(phenylsulfanyl)propanamide](/img/structure/B296243.png)
![2-[4-ethyl(methylsulfonyl)anilino]-N-[2-(4-morpholinylcarbonyl)phenyl]acetamide](/img/structure/B296244.png)
![2-[(4-methoxybenzyl)sulfanyl]-N-[2-(methylsulfanyl)phenyl]acetamide](/img/structure/B296245.png)
![N-[4-(azepan-1-ylsulfonyl)phenyl]-2,3-dichloro-4-methoxybenzenesulfonamide](/img/structure/B296246.png)
![N-(5-chloro-2-phenoxyphenyl)-2-[2,4-dimethyl(methylsulfonyl)anilino]acetamide](/img/structure/B296247.png)